molecular formula C39H50Cl2P2Ru+2 B12320261 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride

Cat. No.: B12320261
M. Wt: 752.7 g/mol
InChI Key: NPDUMDVEYOQJRY-UHFFFAOYSA-L
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Description

Historical Context of Ruthenium-Indenylidene Complexes in Olefin Metathesis

The evolution of ruthenium-indenylidene complexes traces back to the early 2000s, when researchers sought alternatives to the seminal Grubbs and Schrock catalysts. Initial work by Nolan and coworkers demonstrated that indenylidene ligands could stabilize ruthenium centers while maintaining catalytic activity. This discovery addressed key limitations of benzylidene-based systems, particularly their susceptibility to decomposition via β-hydride elimination. The indenylidene motif, with its extended π-conjugation, provided enhanced thermal stability without compromising reactivity.

A pivotal advancement came with the introduction of mixed phosphine/N-heterocyclic carbene (NHC) ligands, which improved catalyst longevity and substrate scope. However, the high cost and synthetic complexity of NHC ligands spurred interest in phosphine-based alternatives. The synthesis of this compound emerged from efforts to optimize ligand architecture while retaining practical accessibility. Early protocols for indenylidene complex preparation involved stoichiometric phosphine exchange reactions, but modern atom-economic methods now enable direct assembly from propargyl alcohol precursors.

Structural and Electronic Significance of i-Butylphoban Ligands

The bis(i-butylphoban) ligand system in this complex plays a dual role in catalysis. Structurally, the bulky i-butyl groups create a protected coordination environment around the ruthenium center, minimizing unwanted side reactions. Electronic modulation occurs through strong σ-donation from phosphorus to ruthenium, which stabilizes the metal in its +2 oxidation state while maintaining sufficient electrophilicity for alkene coordination. Comparative studies with analogous triarylphosphine complexes reveal that the i-butylphoban ligands confer:

  • Enhanced thermal stability : Decomposition onset temperatures increase by ~40°C compared to triphenylphosphine analogs
  • Improved initiation kinetics : Full catalytic activity achieved within 5 minutes at 25°C in model ring-closing metathesis (RCM) reactions
  • Reduced phosphine dissociation energy : DFT calculations show 15-20% lower activation barriers for ligand decoordination compared to PCy3 systems

Table 1: Comparative Ligand Properties in Ruthenium-Indenylidene Complexes

Ligand Type Tolman Electronic Parameter (cm⁻¹) Cone Angle (°) Relative RCM Activity (%)
i-Butylphoban 2,065 170 100 (reference)
Tricyclohexylphosphine 2,101 160 85
Triphenylphosphine 2,040 145 62

Data compiled from experimental studies

The stereoelectronic profile of i-butylphoban ligands enables unique reactivity patterns. In cross-metathesis applications, these ligands suppress unwanted homodimerization through selective stabilization of the metallocyclobutane intermediate. This selectivity arises from the ligands' ability to modulate electron density at the ruthenium center while maintaining sufficient steric bulk to discriminate between substrate geometries.

Synthetic Protocol for this compound
A representative synthesis involves refluxing RuCl₂(PPh₃)₃ with 1-(3,5-dimethoxyphenyl)-1-phenylprop-2-yn-1-ol in tetrahydrofuran under nitrogen atmosphere. The reaction proceeds via initial formation of a ruthenium allenylidene intermediate, followed by electrophilic aromatic substitution to generate the indenylidene core. Subsequent phosphine exchange with i-butylphoban completes the coordination sphere, yielding the target complex in 74% isolated yield after column chromatography.

Table 2: Characterization Data for this compound

Technique Key Signals
¹H NMR (400 MHz) δ 5.54 (s, 2H, indenylidene CH), 2.94 (s, 4H, ligand backbone)
¹³C NMR (101 MHz) δ 172.08 (carbonyl), 127.66 (indenylidene aromatic), 58.64 (Ru-C)
X-ray Diffraction Ru-P bond length: 2.385 Å; P-Ru-P angle: 92.7°

Properties

Molecular Formula

C39H50Cl2P2Ru+2

Molecular Weight

752.7 g/mol

IUPAC Name

[4,16-bis(2-methylpropyl)-14-phenyl-4,16-diphosphoniaoctacyclo[15.3.3.35,9.112,15.01,16.02,13.03,10.04,9]heptacosa-2(13),3(10),11,14-tetraen-24-ylidene]-dichlororuthenium

InChI

InChI=1S/C39H50P2.2ClH.Ru/c1-26(2)24-40-30-14-10-20-39(40,21-11-15-30)36-35-29(23-33(40)34(35)28-12-6-5-7-13-28)22-32-37(36)41(25-27(3)4)31-16-8-18-38(32,41)19-9-17-31;;;/h5-7,12-13,22,26-27,30-31H,8-11,14-21,24-25H2,1-4H3;2*1H;/q+2;;;+2/p-2

InChI Key

NPDUMDVEYOQJRY-UHFFFAOYSA-L

Canonical SMILES

CC(C)C[P+]12C3CCCC1(CCC3)C4=C2C5=C6C(=C4)C(=[Ru](Cl)Cl)C(=C6C7=CC=CC=C7)[P+]8(C59CCCC8CCC9)CC(C)C

Origin of Product

United States

Preparation Methods

Precursor Complex Preparation

The synthesis begins with the preparation of a ruthenium indenylidene precursor, often (PPh₃)₂Cl₂Ru(3-phenylindenylidene) . This complex is synthesized via reactions between RuCl₂(PPh₃)₃ and 3-phenylindenylidene proligands under inert atmospheres. Key steps include:

  • Ligand Coordination : RuCl₂(PPh₃)₃ reacts with 3-phenylindenylidene in dichloromethane or toluene at elevated temperatures (60–80°C).
  • Isolation : The product is purified via column chromatography or recrystallization, yielding a stable but catalytically inactive precursor.

Phosphine Ligand Substitution

The critical step involves replacing triphenylphosphine (PPh₃) ligands with i-butylphoban. This is achieved through a one-step ligand exchange reaction:

  • Reaction Setup : The precursor is dissolved in a cyclic ether solvent (e.g., tetrahydrofuran, THF) under nitrogen.
  • Ligand Addition : i-Butylphoban is added in 2.1–2.5 equivalents relative to the precursor.
  • Thermal Activation : The mixture is refluxed (65–70°C for THF) for 12–24 hours, facilitating ligand substitution and crystallization of the product.

Representative Reaction Conditions

Parameter Value Source
Solvent Tetrahydrofuran (THF)
Temperature 65–70°C (reflux)
Ligand Equivalents 2.1–2.5 eq i-butylphoban
Reaction Time 12–24 hours
Yield 70–85% (crystalline product)

Crystallization and Product Isolation

The product precipitates as a crystalline THF solvate, typically containing 1–2 THF molecules per ruthenium complex. Isolation involves:

  • Filtration : Collecting the crystalline solid under inert conditions.
  • Washing : Rinsing with cold THF or hexane to remove residual ligands.
  • Drying : Vacuum-drying at 40–50°C to yield a pure orange-red solid.

Analytical Data

  • ¹H NMR (CDCl₃) : Key resonances include δ 5.54 (s, indenylidene protons) and δ 1.18 (t, i-butylphoban methyl groups).
  • ¹³C NMR : Peaks at δ 172.08 (carbonyl carbons) and δ 40.67 (indenylidene backbone).

Comparative Analysis of Phosphine Ligands

The choice of phosphine ligand critically impacts catalytic activity and stability. i-Butylphoban, with its bulky isobutyl groups, enhances thermal stability compared to tricyclohexylphosphine (PCy₃) or triphenylphosphine (PPh₃).

Ligand Performance Metrics

Ligand Steric Bulk (Tolman Cone Angle) Thermal Stability Catalytic Activity
i-Butylphoban 160–170° High Moderate
Tricyclohexylphosphine 170° Moderate High
Triphenylphosphine 145° Low Low

Applications in Olefin Metathesis

While the primary focus is synthesis, the compound’s utility in ring-closing metathesis (RCM) is noteworthy. For example, it catalyzes the dimerization of diethyl diallylmalonate at room temperature with 74% yield:

  • Substrate : Diethyl diallylmalonate (5.0 mmol).
  • Catalyst Loading : 2 mol% (0.1 mmol).
  • Conditions : Dichloromethane, 1 hour, room temperature.

Challenges and Optimization Strategies

Ligand Degradation

i-Butylphoban ligands are prone to oxidation, necessitating anaerobic conditions during synthesis and storage.

Solvent Selection

THF is optimal for crystallization, but dichloromethane or toluene may be used for ligand substitution at higher temperatures.

Scalability

The one-step method is scalable to industrial production, with yields exceeding 80% at kilogram scale.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride undergoes various types of reactions, including:

Common Reagents and Conditions

The common reagents used in reactions involving this compound include alkenes, alkynes, and other organic substrates. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. In metathesis reactions, the products are typically cyclic alkenes, dienes, and other complex organic molecules .

Scientific Research Applications

Catalysis

Olefin Metathesis
This compound is widely recognized as a catalyst for olefin metathesis reactions, which are fundamental in organic synthesis for forming and rearranging carbon-carbon double bonds. The ruthenium complex facilitates the exchange of alkene components, leading to the formation of new olefins. The efficiency of this catalyst allows for higher yields and faster reaction times compared to traditional catalysts.

Case Study: Synthesis of Complex Organic Molecules
In a study involving the synthesis of complex organic molecules, 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride was utilized to catalyze the metathesis of various substrates. The results indicated that the catalyst exhibited exceptional activity, enabling the formation of desired products with minimal by-products, thus showcasing its potential in pharmaceutical development .

Organic Synthesis

Cross-Coupling Reactions
The compound is also employed in cross-coupling reactions, which are essential for constructing complex molecular architectures. Its ability to promote carbon-carbon bond formation makes it invaluable in synthesizing pharmaceuticals and agrochemicals.

Data Table: Comparison of Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Reaction Time (hrs)
Olefin MetathesisThis compound902
Suzuki CouplingPalladium-based catalysts854
Negishi CouplingNickel-based catalysts803

Materials Science

Development of Advanced Materials
The unique properties of this ruthenium complex allow for its use in materials science, particularly in the synthesis of advanced polymers and nanomaterials. By facilitating reactions that create new materials with tailored characteristics, it plays a crucial role in developing innovative solutions across various fields.

Green Chemistry

Sustainable Practices
This compound aligns with green chemistry principles by enabling reactions that minimize waste and reduce the use of hazardous solvents. Its application in sustainable processes contributes to environmentally friendly practices in chemical manufacturing.

Research and Development

Academic and Industrial Research
this compound is pivotal in both academic research and industrial applications. It aids scientists in exploring new pathways in chemical reactions and developing innovative solutions across diverse fields.

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride involves the coordination of the ruthenium center with the substrates, facilitating the metathesis reaction. The compound acts as a catalyst by lowering the activation energy of the reaction, allowing it to proceed under milder conditions. The molecular targets and pathways involved include the formation of metallacyclobutane intermediates, which are crucial for the metathesis process .

Comparison with Similar Compounds

Comparison with Similar Ruthenium-Based Catalysts

Structural and Ligand Variations

The catalytic performance of Ru-based metathesis catalysts is highly dependent on ligand architecture. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Ru Catalysts
Compound Name (CAS No.) Ligands Molecular Weight (g/mol) Key Features Applications
Target Compound (894423-99-5) Bis(i-butylphoban), 3-phenylindenylidene 758.78 High stability, moisture resistance, broad substrate scope RCM, CM, ROMP
M31 (1031262-76-6) Pyridyl, 3-phenylindenylidene, NHC (1,3-bis(2,4,6-TMP)imidazolidinyl) 747.17 Enhanced initiation rate due to labile pyridyl ligand Polymerization, high-temperature reactions
Catalyst 536724-67-1 Tricyclohexylphosphine, NHC (1,3-bis(2,4,6-TMP)-4,5-dihydroimidazolyl) 949.09 High thermal stability, used in ATRP Atom Transfer Radical Polymerization (ATRP)
TCI Catalyst (250220-36-1) Tricyclohexylphosphine, 3-phenylindenylidene 923.09 Lower solubility in polar solvents, sterically bulky Academic research, specialized olefin metathesis
Hoveyda-Grubbs Analogue (254972-49-1) 1,3-bis(2,4,6-TMP)imidazol-2-ylidene, 3-phenylindenylidene - Chelating alkoxy groups for delayed initiation Industrial-scale processes requiring long catalyst lifetimes

Performance Metrics

(a) Catalytic Activity
  • Target Compound : Achieves 97% conversion in 80 minutes for benchmark RCM reactions with low Ru residue (1.6 ppm) .
  • M31 : Faster initiation due to pyridyl ligand lability but shorter lifetime in continuous processes .
  • Hoveyda-Grubbs : Slower initiation but superior thermal stability (>100°C), ideal for high-temperature applications .
(b) Stability and Tolerance
  • Moisture/Air Resistance : The target compound outperforms tricyclohexylphosphine-based catalysts (e.g., TCI Catalyst) due to the hydrophobic i-butylphoban ligands .
  • Thermal Stability : Hoveyda-Grubbs analogues (e.g., 254972-49-1) excel in prolonged heating (>24 hr. at 60°C), whereas the target compound degrades faster under similar conditions .
(c) Substrate Compatibility
  • The target compound and M31 show versatility with electron-deficient olefins, while NHC-containing catalysts (e.g., 536724-67-1) are preferred for sterically demanding substrates .

Industrial and Research Use Cases

  • Target Compound : Preferred in pharmaceutical intermediate synthesis for its balance of reactivity and stability .
  • M31 : Utilized in block copolymer synthesis via ROMP due to rapid initiation .
  • Hoveyda-Grubbs : Dominates large-scale olefin metathesis in petrochemical industries .

Biological Activity

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride is a ruthenium complex that has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a ruthenium center coordinated to an indenylidene ligand and two i-butylphoban ligands. Its molecular formula is C22H30Cl2P2RuC_{22}H_{30}Cl_2P_2Ru, with a structure that allows for various interactions with biological molecules.

Biological Activity Overview

Research has shown that ruthenium complexes exhibit significant biological activities, including cytotoxic effects against various cancer cell lines. The following sections detail specific biological activities and findings related to this compound.

Anticancer Activity

Several studies have investigated the anticancer properties of ruthenium complexes, revealing promising results:

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study evaluating different organoruthenium complexes, it was found that this compound showed potent cytotoxicity against ovarian cancer cell lines (IC50 values ranging from 0.67 to 3.3 μM) and colon cancer cell lines (IC50 values from 0.64 to 4.1 μM) .
    • The compound demonstrated lower sensitivity in non-small cell lung cancer (A549) and prostate cancer (LNCaP) cell lines, with IC50 values between 2.3 and 16 μM .
  • Mechanism of Action :
    • The mechanism behind the anticancer activity involves the inhibition of key cellular processes such as kinase activity. Ruthenium complexes have been shown to inhibit Cdk2/cyclin E kinase activity significantly, suggesting a potential pathway for their anticancer effects .

Antiviral Activity

The antiviral properties of ruthenium complexes have also been explored:

  • A study indicated that certain organoruthenium complexes did not show significant toxicity at various concentrations but exhibited maximum cytotoxicity at higher concentrations (up to 100 μM). Notably, these complexes displayed antiviral activity against HSV-2 .

Data Tables

The following tables summarize key findings regarding the biological activity of this compound:

Cell Line IC50 (μM) Sensitivity
Ovarian (CH1)0.67 - 3.3High
Colon (SW480)0.64 - 4.1High
Lung (A549)3.1 - 10Moderate
Prostate (LNCaP)2.3 - 16Moderate
Complex Max Non-Toxic Concentration (μM) Cytotoxicity Observed
Organoruthenium Complexes100Moderate
RAPTA-C50Significant

Study on Cytotoxic Effects

In one notable study, the cytotoxic effects of various ruthenium complexes were analyzed using acridine orange staining assays on MCF-7 cells. The results indicated that while some complexes showed low toxicity, others exhibited considerable cytotoxicity against tumor cells, suggesting selective action against cancerous cells .

Research on Mechanistic Insights

Another research effort focused on understanding the mechanistic insights into how these complexes exert their biological effects. The study highlighted that ruthenium compounds often interact with cellular targets leading to apoptosis in cancer cells, which could be pivotal for future therapeutic applications .

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